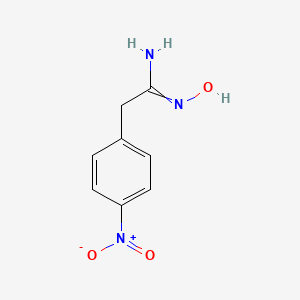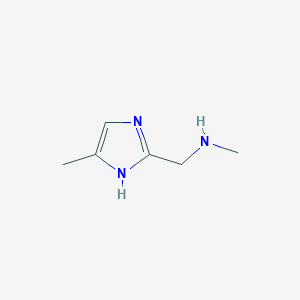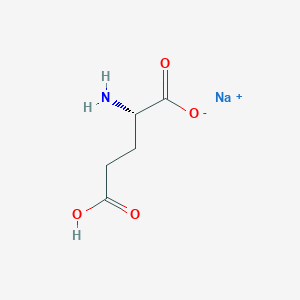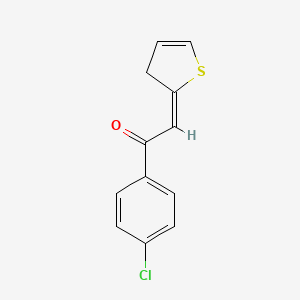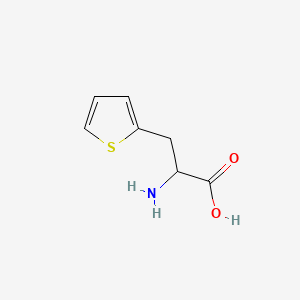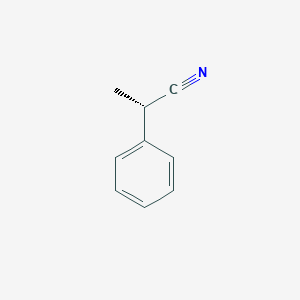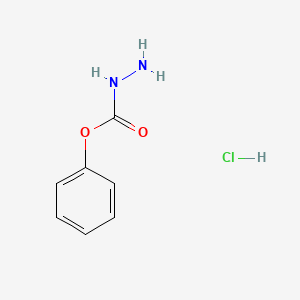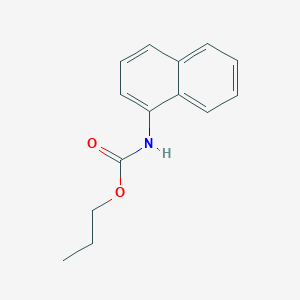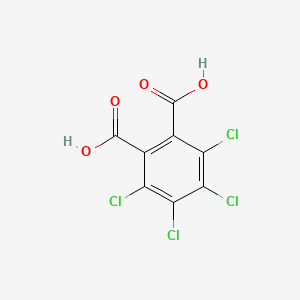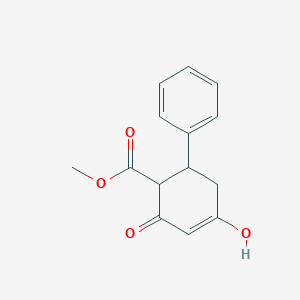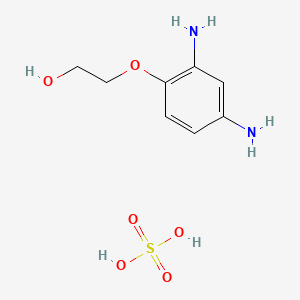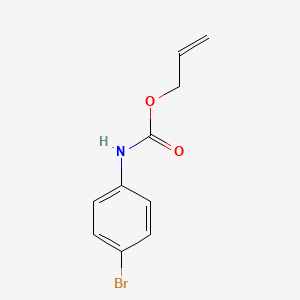
Carbamic acid, 4-bromophenyl-, allyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, 4-bromophenyl-, allyl ester is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of carbamic acid where the hydrogen atom of the hydroxyl group is replaced by an allyl group, and the phenyl ring is substituted with a bromine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, 4-bromophenyl-, allyl ester typically involves the reaction of 4-bromophenyl isocyanate with allyl alcohol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction can be represented as follows:
4-Bromophenyl isocyanate+Allyl alcohol→Carbamic acid, 4-bromophenyl-, allyl ester+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction rate and yield.
Types of Reactions:
Oxidation: The allyl group in this compound can undergo oxidation to form the corresponding epoxide or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Dehalogenated products.
Substitution: Substituted carbamates.
Scientific Research Applications
Carbamic acid, 4-bromophenyl-, allyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to study enzyme-catalyzed reactions involving carbamates.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, 4-bromophenyl-, allyl ester involves its interaction with molecular targets such as enzymes or receptors. The allyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with the target molecule. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
- Carbamic acid, 4-bromophenyl-, ethyl ester
- Carbamic acid, 4-chlorophenyl-, allyl ester
- Carbamic acid, 4-fluorophenyl-, allyl ester
Comparison: Carbamic acid, 4-bromophenyl-, allyl ester is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding affinity. Compared to its chloro and fluoro analogs, the bromo derivative may exhibit different reactivity patterns and biological activities due to the larger size and different electronic properties of the bromine atom.
Properties
IUPAC Name |
prop-2-enyl N-(4-bromophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-2-7-14-10(13)12-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKAEWYVHOTVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
